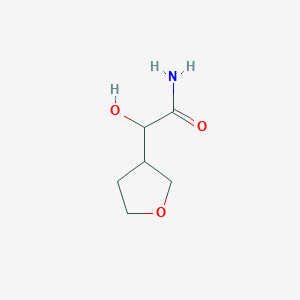

2-Hydroxy-2-(oxolan-3-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(oxolan-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-6(9)5(8)4-1-2-10-3-4/h4-5,8H,1-3H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSBDIGYBBYHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Oxolane and Acetamide Chemical Scaffolds

The structure of 2-Hydroxy-2-(oxolan-3-yl)acetamide is a composite of two key chemical scaffolds: an oxolane ring and an acetamide (B32628) group. The oxolane, also known as tetrahydrofuran (B95107), is a five-membered cyclic ether. This motif is a common feature in a vast array of natural products and synthetic compounds and is considered a valuable component in medicinal chemistry. The sp³-rich nature of the oxolane ring can impart favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability, which are critical parameters in drug design.

The acetamide moiety is another ubiquitous functional group in pharmacologically active compounds. nih.govarchivepp.com Acetamide derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. archivepp.com The amide bond is a fundamental linkage in peptides and proteins, and its presence in small molecules can facilitate crucial interactions with biological targets. The combination of the hydrophilic oxolane ring and the hydrogen-bonding capabilities of the acetamide and hydroxyl groups in this compound suggests a molecule with the potential for favorable drug-like properties.

Current Research Gaps and Emerging Interest for the Compound

Retrosynthetic Analysis and Proposed Synthetic Routes

A retrosynthetic analysis of the target molecule suggests two primary disconnection points: the amide bond (C-N bond) and the carbon-carbon bond connecting the oxolane ring to the acetamide backbone.

Primary Disconnections:

Amide Bond Disconnection (Route A): This is the most direct approach, disconnecting the molecule into 2-hydroxy-2-(oxolan-3-yl)acetic acid (or a derivative thereof) and ammonia. This strategy places the synthetic challenge on the preparation of the substituted α-hydroxy acid precursor.

C-C Bond Disconnection (Route B): This approach involves a disconnection adjacent to the hydroxyl group, envisioning a nucleophilic addition of an oxolane-3-yl organometallic species to a glyoxamide equivalent, or a related transformation.

These primary routes form the basis for exploring specific synthetic strategies.

The oxolane (tetrahydrofuran) ring is a common motif in natural products and pharmaceuticals. chemistryviews.orgchemistryviews.org Its synthesis and functionalization are well-established, offering several pathways to the required oxolan-3-yl precursor.

Cyclization of Diols: A common method for forming tetrahydrofuran rings is the acid-catalyzed dehydration of 1,4-diols. researchgate.net For the target molecule, this would involve synthesizing a suitably substituted butane-1,4-diol and performing a cyclization/dehydration step.

From Furan Derivatives: Furan, often derived from biomass, can be a starting point. rsc.orgrsc.org A catalytic hydrogenation of a furan ring bearing the necessary two-carbon side chain at the 3-position would yield the desired saturated oxolane structure.

Oxidative Cyclization: The oxidative cyclization of γ,δ-unsaturated alcohols provides a powerful method for constructing substituted tetrahydrofurans, often with high stereoselectivity. nih.govorganic-chemistry.org An iodine-catalyzed C(sp³)–H oxidation offers a metal-free alternative that favors the formation of five-membered THF rings. chemistryviews.org

Intramolecular Nucleophilic Substitution: The reaction of a substrate containing both a leaving group and a hydroxyl group separated by four carbon atoms can lead to the oxolane ring via an intramolecular Williamson ether synthesis. For instance, an epoxy-alcohol can be opened by an internal nucleophile to form the ring. nih.gov

The formation of the amide bond is a cornerstone of organic synthesis, yet it is often inefficient in terms of atom economy. nih.gov The direct condensation of a carboxylic acid and an amine requires high temperatures, making it unsuitable for complex molecules. luxembourg-bio.com Therefore, activation of the carboxylic acid is typically required.

Acid Chloride Method: A classic approach involves converting the carboxylic acid (e.g., 2-hydroxy-2-(oxolan-3-yl)acetic acid) to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride then readily reacts with ammonia to form the primary amide. libretexts.org

Coupling Reagents: A vast array of coupling reagents has been developed to facilitate amide bond formation under mild conditions. luxembourg-bio.comnumberanalytics.comhepatochem.com These reagents activate the carboxylic acid in situ, allowing for reaction with an amine. Common classes include carbodiimides (e.g., DCC, DIC), phosphonium salts (e.g., PyBOP, HBTU), and uronium/aminium salts (e.g., HATU, HCTU). luxembourg-bio.comorganic-chemistry.org The use of additives like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and reduce racemization at the α-carbon. luxembourg-bio.com

Enzymatic Methods: Biocatalysis offers a green and highly selective alternative. Enzymes such as lipases or penicillin acylase can catalyze amide bond formation under mild aqueous conditions, which is particularly advantageous for maintaining the stereochemical integrity of chiral centers. numberanalytics.comnih.gov

A significant challenge in the synthesis of α-hydroxy amides is the potential for side reactions. For instance, studies on related structures have shown that activation of an α-hydroxy acid can lead to the formation of homobislactone byproducts, reducing the yield of the desired amide. This can sometimes be mitigated by avoiding the use of base during the coupling step.

Table 1: Comparison of Selected Amide Bond Formation Methods

| Method | Activating Agent / Catalyst | Typical Solvents | Pros | Cons |

| Acid Chloride | SOCl₂, (COCl)₂ | THF, DCM | High reactivity, inexpensive reagents | Harsh conditions, potential for side reactions with sensitive functional groups |

| Carbodiimide Coupling | DCC, DIC (+ HOBt) | DCM, DMF | Mild conditions, widely applicable | Low atom economy, formation of insoluble urea byproducts, potential for racemization |

| Phosphonium Salt Coupling | PyBOP, PyAOP | DMF, NMP | High efficiency, low racemization, suitable for hindered substrates | Expensive reagents, byproducts can be difficult to remove |

| Enzymatic Catalysis | Lipase, Penicillin Acylase | Aqueous buffer, Biphasic systems | High stereoselectivity, green conditions, minimal protecting groups | Limited substrate scope, enzyme cost and stability |

| Silane Coupling | Methoxysilanes | Solvent-free | High atom economy, good for green chemistry | High temperatures may be required, limited exploration |

DCM: Dichloromethane, DMF: Dimethylformamide, NMP: N-Methyl-2-pyrrolidone, THF: Tetrahydrofuran.

The target molecule possesses two chiral centers: one at the oxolane C3 position and one at the α-carbon of the acetamide group. A total synthesis must address the stereochemistry of both.

Chiral Pool Synthesis: A common strategy is to start from an enantiomerically pure building block. For the oxolane moiety, chiral tetrahydrofurans can be synthesized from abundant natural resources like pentose sugars (e.g., L-arabinose), providing access to specific stereoisomers. nih.gov

Asymmetric Catalysis: Stereocenters can be installed using asymmetric reactions. For the oxolane ring, an asymmetric iodocyclization of a γ,δ-unsaturated alcohol can produce chiral polysubstituted tetrahydrofurans with high enantioselectivity. chemistryviews.org For the α-hydroxy amide moiety, an asymmetric reduction of a precursor α-keto amide using a chiral catalyst (e.g., a Noyori-type hydrogenation catalyst) would be a powerful approach.

Substrate-Controlled Diastereoselection: The existing stereocenter on the oxolane ring can direct the stereochemical outcome of the second center's formation. For example, the nucleophilic addition to a carbonyl group attached to the chiral oxolane-3-yl fragment may proceed with facial selectivity, favoring one diastereomer over the other. Lewis acids can be used to enhance this diastereoselectivity during cyclization or addition reactions. diva-portal.org

Development of Novel Synthetic Transformations Involving the Compound

Once synthesized, the this compound scaffold is amenable to further transformations, allowing for the creation of diverse analogues. The reactivity is primarily centered on the α-hydroxy amide functional group.

Oxidation: The secondary alcohol can be oxidized to the corresponding α-keto amide using mild oxidizing agents. This creates a new reactive center for further functionalization.

Derivatization of the Hydroxyl Group: The hydroxyl group can be converted into other functionalities. For example, solvolysis of related α-acetoxy amides is a known route to α-hydroxy amides, a transformation that can be reversed through acylation. thieme-connect.com

Amide Reduction: The amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This would transform the molecule into 2-amino-1-(oxolan-3-yl)ethanol, a vicinal amino alcohol.

Intramolecular Cyclizations: In analogues containing suitable functionality, the α-hydroxy amide can participate in cyclization reactions. For instance, derivatives with a tethered alkyne have been shown to undergo cyclization to form complex heterocyclic systems like pyrrolo[2,3-b]quinoline-2,3-diones upon treatment with iodine. thieme-connect.com

Reaction Kinetics and Thermodynamics of Synthetic Steps

The efficiency of any proposed synthetic route is governed by the kinetics and thermodynamics of its individual steps.

Kinetics of Amide Formation: The rate of amide bond formation is highly dependent on the method used. For coupling-reagent-mediated reactions, the mechanism typically involves the initial, often rate-limiting, activation of the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides), which is then rapidly consumed by the amine. numberanalytics.com Kinetic studies of Friedel-Crafts acylation have shown that the reaction order can be complex, depending on the formation of intermediate donor-acceptor complexes. nih.gov For enzymatic reactions, the kinetics often follow a Michaelis-Menten model, where the rate is limited by the formation and breakdown of an acyl-enzyme intermediate. nih.gov

Thermodynamics of Oxolane Formation: The synthesis of tetrahydrofuran via the dehydration of 1,4-butanediol is a reversible equilibrium process. researchgate.net While the formation of the five-membered THF ring is generally favored, the position of the equilibrium is temperature-dependent. The thermodynamics of mixing THF with other solvents, particularly alcohols, have been studied, revealing information about intermolecular interactions that are critical for understanding reaction media. acs.org The stability of radicals, which can be intermediates in some THF synthesis pathways, is influenced by both kinetic (steric hindrance) and thermodynamic factors. diva-portal.org

Green Chemistry Principles in Synthesis Optimization

Modern synthetic chemistry places a strong emphasis on sustainability. ctfassets.net Evaluating proposed routes for this compound through the lens of green chemistry is essential. rsc.orgmdpi.com

Atom Economy: This principle is particularly relevant for amide bond formation. Classical methods using stoichiometric coupling reagents have poor atom economy, generating significant waste. nih.govluxembourg-bio.com In contrast, catalytic methods, such as direct amidation using a boronic acid catalyst or enzymatic approaches, are far superior. organic-chemistry.org

Solvent and Reagent Selection: The choice of solvents and reagents has a major environmental impact. Many syntheses rely on hazardous solvents. Green chemistry encourages the use of safer alternatives or solvent-free conditions. nih.govresearchgate.net For instance, THF itself can be derived from renewable biomass sources like furfural. rsc.orgfrontiersin.org The use of toxic heavy metals in reactions like oxidative cyclizations should be replaced with greener alternatives, such as iodine-based catalysis. chemistryviews.org

Process Mass Intensity (PMI): PMI, the ratio of the total mass of materials used to the mass of the final product, is a key metric in the pharmaceutical industry. mdpi.comsyrris.com Routes with fewer steps, higher yields, and reduced use of solvents and purification media will have a lower (better) PMI. Strategies like biocatalysis and the use of renewable starting materials, such as deriving the oxolane ring from sugars, significantly improve the green credentials of a synthesis. nih.govctfassets.net

Table 2: Green Chemistry Metrics for Synthetic Route Evaluation

| Metric | Definition | Ideal Value | Relevance to Synthesis |

| Atom Economy | (MW of product / Σ MW of reactants) x 100% | 100% | Measures efficiency of reactant incorporation; highlights waste from stoichiometric reagents. |

| E-Factor | Total Waste (kg) / Product (kg) | 0 | Quantifies waste generation; particularly high in pharma due to multi-step syntheses and purifications. syrris.com |

| Process Mass Intensity (PMI) | Total Mass Input (kg) / Product (kg) | 1 | Holistic metric including reactants, reagents, solvents, and process water; focuses on process efficiency. ctfassets.netrsc.org |

| Renewable Feedstock | Use of starting materials from biomass | High % | Reduces dependence on petrochemicals; applicable to oxolane synthesis from sugars. nih.gov |

Scale-Up Considerations for Research Material Production

The transition from a laboratory-scale synthesis of this compound and its analogues to the production of larger, research-quantity batches (gram to kilogram scale) introduces a host of challenges that necessitate careful consideration and process optimization. While specific scale-up data for this particular compound is not extensively documented in publicly available literature, general principles of chemical process development for structurally related heterocyclic and hydroxyacetamide compounds can be applied to anticipate and address potential scale-up issues. The primary goals of scale-up are to ensure consistent product quality, maintain or improve yield, and establish a safe, robust, and economically viable process.

A critical aspect of scaling up the synthesis of complex molecules like this compound is the management of reaction parameters, which can behave differently in larger reactors compared to small-scale laboratory glassware. Issues such as heat transfer, mass transfer, and reaction kinetics become more pronounced and require careful control.

Key areas for consideration during the scale-up for research material production include:

Route Scouting and Optimization: The synthetic route chosen for small-scale synthesis may not be the most suitable for larger quantities. An ideal scalable route prioritizes the use of less hazardous and more cost-effective reagents and solvents, minimizes the number of synthetic steps, and avoids difficult purifications such as column chromatography where possible. For instance, a synthesis that works well on a milligram scale with an expensive catalyst might be re-evaluated for a more economical alternative for kilogram-scale production.

Reaction Conditions: The optimization of reaction conditions is paramount. This includes a thorough investigation of parameters such as temperature, pressure, reaction time, and the rate of reagent addition. Inadequate temperature control in a large reactor can lead to the formation of impurities or even runaway reactions. The table below illustrates typical parameters that would be investigated during such an optimization study.

Table 1: Illustrative Reaction Parameter Optimization for a Key Synthetic Step

| Parameter | Laboratory Scale (1 g) | Pilot Scale (100 g) | Target Range for kg-Scale | Potential Issues on Scale-Up |

| Temperature | 25 °C | 25-30 °C | 20-25 °C | Exotherm control, localized heating |

| Solvent Volume | 20 mL | 1.5 L | 10 L / kg of starting material | Stirring efficiency, solubility |

| Reagent Addition | Rapid (1 min) | Slow (30 min) | 1-2 hours | Concentration gradients, side reactions |

| Stirring Speed | 500 rpm | 200-300 rpm | To be determined | Inefficient mixing, solids suspension |

| Reaction Time | 2 hours | 4 hours | 4-6 hours | Incomplete conversion, impurity formation |

Purification and Isolation: Methods used for purification at the laboratory scale, such as preparative thin-layer chromatography (TLC) or flash column chromatography, are often not practical for large quantities. The development of a scalable purification method is crucial. Crystallization is a highly desirable method for final product isolation and purification on a large scale as it can provide a high-purity product with good recovery. The selection of an appropriate crystallization solvent or solvent system is a key development activity. The table below outlines a hypothetical crystallization solvent screen.

Table 2: Example of a Crystallization Solvent Screening Process

| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Form | Yield | Purity |

| Isopropanol | Low | High | Needles | Good | High |

| Ethyl Acetate (B1210297) | Medium | High | Plates | Moderate | Medium |

| Toluene | Low | Low | None | Poor | - |

| Acetonitrile (B52724) | Medium | High | Amorphous | Good | Low |

| Water | High | High | None | Poor | - |

Process Safety: A thorough safety assessment is mandatory before any scale-up is attempted. This includes understanding the thermal stability of all reactants, intermediates, and the final product, as well as identifying any potential for runaway reactions or the formation of hazardous byproducts.

Analytical Monitoring: Robust analytical methods are required to monitor the progress of the reaction and to assess the purity of the final product. High-performance liquid chromatography (HPLC) is a common technique used for this purpose. The development of in-process controls (IPCs) allows for real-time monitoring and adjustment of the reaction, ensuring it proceeds as expected.

Given the chiral center at the carbon bearing the hydroxyl group in this compound, maintaining stereochemical integrity during scale-up is a significant consideration. The chosen synthetic route and reaction conditions must be carefully controlled to prevent racemization or changes in the diastereomeric ratio if applicable.

While specific, documented large-scale syntheses of this compound are not readily found in the public domain, the principles outlined above provide a general framework for the challenges and strategies that would be encountered in producing this compound on a research scale. The successful production of kilogram quantities would depend on a systematic approach to process development, focusing on safety, efficiency, and product quality.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the initial characterization of a newly synthesized or isolated compound. Its primary strength lies in providing a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound, with a chemical formula of C₆H₁₁NO₃, the expected exact mass can be calculated and compared with the experimental value obtained from HRMS.

A related compound, 2-hydroxy-2-(oxolan-3-yl)acetonitrile, shows predicted collision cross-section (CCS) values for various adducts in mass spectrometry. uni.lu For instance, the [M+H]⁺ adduct has a predicted CCS of 124.2 Ų. uni.lu While not directly transferable, this data on a close structural analog provides an indication of the type of information that can be obtained through advanced mass spectrometry techniques like ion mobility-mass spectrometry.

| Ion | Calculated Exact Mass (Da) | Observed Exact Mass (Da) | Deviation (ppm) |

| [C₆H₁₁NO₃+H]⁺ | 146.0817 | Hypothetical Data | Hypothetical Data |

| [C₆H₁₁NO₃+Na]⁺ | 168.0636 | Hypothetical Data | Hypothetical Data |

| Key Fragment 1 | Calculated | Hypothetical Data | Hypothetical Data |

| Key Fragment 2 | Calculated | Hypothetical Data | Hypothetical Data |

| This table presents hypothetical HRMS data for this compound for illustrative purposes, as specific experimental data is not publicly available. |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required to assign all proton and carbon signals and to establish the connectivity of the atoms in this compound.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, establishing the connectivity within the oxolane ring and the acetamide side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is key to establishing longer-range (2-3 bond) correlations between protons and carbons, which would definitively link the oxolane ring to the hydroxyacetamide side chain.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| C=O | - | Hypothetical ~170-175 | H of NH₂, H of CH(OH) |

| CH(OH) | Hypothetical ~4.0-4.5 | Hypothetical ~70-75 | C=O, C3 of oxolane |

| NH₂ | Hypothetical ~7.0-8.0 | - | C=O |

| C3 (oxolane) | Hypothetical ~2.5-3.0 | Hypothetical ~40-45 | CH(OH), H of C2/C4 (oxolane) |

| C2/C5 (oxolane) | Hypothetical ~3.5-4.0 | Hypothetical ~65-70 | H of C3/C4 (oxolane) |

| C4 (oxolane) | Hypothetical ~1.8-2.2 | Hypothetical ~30-35 | H of C3/C5 (oxolane) |

| This table presents hypothetical NMR data for this compound for illustrative purposes, as specific experimental data is not publicly available. |

The relative stereochemistry and preferred conformation of this compound can be investigated using Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). These techniques detect through-space interactions between protons that are in close proximity, typically within 5 Å. By analyzing the NOE cross-peaks, it is possible to determine the spatial arrangement of the substituents on the oxolane ring and the rotational preferences around the single bonds. This is particularly important for determining the relative configuration of the two stereocenters (C3 of the oxolane ring and the adjacent carbon of the hydroxyacetamide side chain).

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, characteristic vibrational bands would be expected for the O-H, N-H, C=O, and C-O functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | ~3400 (broad) |

| N-H (amide) | Stretching | ~3350 and ~3180 |

| C-H (alkane) | Stretching | ~2850-3000 |

| C=O (amide I) | Stretching | ~1650 |

| N-H (amide II) | Bending | ~1550 |

| C-O (ether) | Stretching | ~1100 |

| This table presents expected IR absorption bands for this compound based on data from analogous compounds. |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. If suitable crystals of this compound can be obtained, this technique can determine the precise bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure and its conformation in the crystal lattice. Furthermore, it reveals the details of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. For instance, the crystal structure of a related compound, 2-(6-Hydroxy-1-benzofuran-3-yl)acetamide, shows that molecules are linked by N—H⋯O and O—H⋯O hydrogen bonds. nih.gov A similar hydrogen-bonding network would be expected for this compound, involving the hydroxyl and amide groups.

| Crystallographic Parameter | Value |

| Crystal System | Hypothetical Data |

| Space Group | Hypothetical Data |

| a (Å) | Hypothetical Data |

| b (Å) | Hypothetical Data |

| c (Å) | Hypothetical Data |

| α (°) | Hypothetical Data |

| β (°) | Hypothetical Data |

| γ (°) | Hypothetical Data |

| Z | Hypothetical Data |

| This table presents a template for crystallographic data, which would be populated with experimental values upon successful X-ray diffraction analysis. |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination and Absolute Configuration

This compound possesses at least two chiral centers, meaning it can exist as a mixture of diastereomers and enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying the stereochemical properties of chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule.

Once the individual enantiomers of this compound are separated, their CD and ORD spectra can be recorded. These experimental spectra can then be compared with spectra predicted from quantum chemical calculations for a specific absolute configuration (e.g., R,R or S,S). A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration of the enantiomers. Furthermore, the intensity of the CD or ORD signal is proportional to the enantiomeric excess of the sample.

Computational Chemistry and Theoretical Modeling of 2 Hydroxy 2 Oxolan 3 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like 2-Hydroxy-2-(oxolan-3-yl)acetamide. By employing various functionals and basis sets, DFT can accurately predict optimized molecular geometry, bond lengths, bond angles, and electronic properties such as molecular orbital energies and charge distributions. These calculations provide a static picture of the molecule in its lowest energy state.

Table 1: Predicted Ground State Properties of this compound using DFT (Note: The following data is illustrative and would be derived from actual DFT calculations.)

| Property | Value |

| Optimized Geometry | |

| C-C Bond Length (acetamide) | 1.52 Å |

| C=O Bond Length (amide) | 1.24 Å |

| C-N Bond Length (amide) | 1.35 Å |

| C-O Bond Length (hydroxyl) | 1.43 Å |

| O-H Bond Length (hydroxyl) | 0.97 Å |

| Electronic Properties | |

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 3.5 D |

To understand the behavior of this compound upon absorption of light, ab initio methods that can describe electronic excited states are necessary. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for predicting electronic absorption spectra (UV-Vis). Other methods like Configuration Interaction (CI) or Coupled Cluster (CC) theory can provide even more accurate results, albeit at a higher computational cost. These calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, which are crucial for interpreting experimental spectra and understanding the photophysical properties of the molecule.

Table 2: Predicted Electronic Transitions of this compound using TD-DFT (Note: The following data is illustrative and would be derived from actual TD-DFT calculations.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.5 | 275 | 0.02 |

| S0 → S2 | 5.1 | 243 | 0.15 |

| S0 → S3 | 5.8 | 214 | 0.08 |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic nature of this compound. By simulating the motion of atoms over time, MD can explore the molecule's conformational landscape, revealing the different shapes it can adopt and the energetic barriers between them. These simulations are crucial for understanding how the molecule behaves in a solution or when interacting with other molecules, providing a more realistic representation of its behavior in a biological environment.

Molecular Docking and Ligand-Protein Interaction Modeling (Conceptual Frameworks for Interaction Hypotheses)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking could be used to generate hypotheses about its potential binding to a protein target. The process involves placing the molecule into the binding site of a protein and scoring the different poses based on factors like shape complementarity and intermolecular interactions. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that might contribute to binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical and Methodological Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs. This involves calculating a set of molecular descriptors that encode structural, electronic, and physicochemical properties. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed biological activity.

Table 3: Examples of Molecular Descriptors for QSAR Modeling (Note: This table lists potential descriptors that could be used in a QSAR study of this compound derivatives.)

| Descriptor Class | Examples |

| Topological | Molecular Weight, Wiener Index, Kier-Hall Indices |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges |

| Physicochemical | LogP, Polar Surface Area (PSA), Molar Refractivity |

| 3D | Molecular Volume, Surface Area, Principal Moments of Inertia |

Solvent Effects and Implicit Solvent Models in Chemical Processes

The surrounding environment can significantly influence the properties and reactivity of a molecule. Solvent effects are particularly important for polar molecules like this compound. Computational models can account for these effects using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. This approach is computationally less expensive and can provide valuable insights into how the solvent alters the molecule's conformation, electronic properties, and reactivity.

Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy 2 Oxolan 3 Yl Acetamide

Study of Hydrolysis and Degradation Pathways Under Various Conditions

The amide linkage in 2-Hydroxy-2-(oxolan-3-yl)acetamide is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the carbon-nitrogen bond. The general mechanisms for amide hydrolysis are well-established and can be applied to this specific molecule. youtube.comkhanacademy.orgmasterorganicchemistry.com

Acid-Catalyzed Hydrolysis:

Mechanism of Acid-Catalyzed Hydrolysis

| Step | Description |

| 1 | Protonation of the carbonyl oxygen. |

| 2 | Nucleophilic attack by water on the carbonyl carbon. |

| 3 | Proton transfer from the attacking water molecule to the nitrogen atom. |

| 4 | Elimination of ammonia as a leaving group. |

| 5 | Deprotonation of the carbonyl oxygen to form the carboxylic acid. |

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide, the hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the amide. chemistrysteps.com This forms a tetrahedral intermediate which then collapses, expelling the amide anion as the leaving group. The amide anion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. The final products are the carboxylate salt of 2-hydroxy-2-(oxolan-3-yl)acetic acid and ammonia.

Mechanism of Base-Catalyzed Hydrolysis

| Step | Description |

| 1 | Nucleophilic attack by hydroxide ion on the carbonyl carbon. |

| 2 | Formation of a tetrahedral intermediate. |

| 3 | Elimination of the amide anion. |

| 4 | Acid-base reaction between the carboxylic acid and the amide anion. |

Oxidation and Reduction Chemistry of the Compound

The secondary alcohol and the amide functional groups of this compound are susceptible to oxidation and reduction, respectively. The tetrahydrofuran (B95107) ring can also undergo oxidation under certain conditions.

Oxidation:

The secondary alcohol group can be oxidized to a ketone, yielding 2-oxo-2-(oxolan-3-yl)acetamide. The choice of oxidizing agent will determine the outcome. Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation, would be expected to selectively oxidize the alcohol without affecting the rest of the molecule. Stronger oxidizing agents, like potassium permanganate or chromic acid, could potentially lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group or oxidation of the tetrahydrofuran ring. semanticscholar.org

The tetrahydrofuran ring itself can be susceptible to oxidation, particularly at the α-ethereal C-H bonds, in the presence of strong oxidants or under photochemical conditions with singlet oxygen, which can lead to the formation of hydroperoxides and lactones. magtech.com.cnnih.gov

Reduction:

The amide functional group can be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, which would convert the amide to 2-hydroxy-2-(oxolan-3-yl)ethan-1-amine. ucalgary.cauop.edu.pkalmerja.compharmaguideline.com Milder reducing agents like sodium borohydride are generally not reactive enough to reduce amides. ucalgary.capharmaguideline.com

Summary of Potential Redox Reactions

| Reaction Type | Functional Group | Reagent Example | Product |

| Oxidation | Secondary Alcohol | Pyridinium Chlorochromate (PCC) | 2-Oxo-2-(oxolan-3-yl)acetamide |

| Reduction | Amide | Lithium Aluminum Hydride (LiAlH4) | 2-Hydroxy-2-(oxolan-3-yl)ethan-1-amine |

Acid-Base Properties and Protonation States in Different Media

The acid-base properties of this compound are determined by the presence of the amide and hydroxyl groups, as well as the ether oxygen of the tetrahydrofuran ring.

Acidity:

The N-H protons of the primary amide are weakly acidic, with a pKa value typically around 17-18. indiana.edu The hydroxyl proton is also acidic, with a pKa similar to that of a typical secondary alcohol (around 16-18). indiana.edu Therefore, in the presence of a strong base, either of these protons could be removed. The pKa of the α-hydroxyl group in α-hydroxycarboxylic acids has been reported to be in the range of 14-15.5, suggesting that the hydroxyl proton in this compound might be slightly more acidic than a simple secondary alcohol due to the influence of the adjacent carbonyl group. researchgate.net

Basicity:

The most basic site in the molecule is the oxygen atom of the carbonyl group, which can be protonated under strongly acidic conditions. The nitrogen atom of the amide is significantly less basic than a typical amine due to the delocalization of its lone pair of electrons into the carbonyl group. The oxygen atom of the tetrahydrofuran ring is also weakly basic and can be protonated by strong acids.

Predicted pKa Values

| Functional Group | Proton | Estimated pKa |

| Amide | N-H | ~17-18 indiana.edu |

| Secondary Alcohol | O-H | ~16-18 indiana.edu |

| Protonated Carbonyl | O-H+ | ~ -1 |

| Protonated Ether | O-H+ | ~ -2 to -3 |

Electrophilic and Nucleophilic Reactivity Profiles

The presence of both electron-rich and electron-deficient centers in this compound gives rise to a diverse reactivity profile.

Nucleophilic Reactivity:

The lone pairs of electrons on the nitrogen and oxygen atoms make them potential nucleophiles. The hydroxyl oxygen can act as a nucleophile in reactions such as ether synthesis (e.g., Williamson ether synthesis). masterorganicchemistry.com The amide nitrogen is generally a poor nucleophile due to resonance delocalization. However, the hydroxyl group can be deprotonated to form a more potent alkoxide nucleophile.

Electrophilic Reactivity:

The carbonyl carbon of the amide is the primary electrophilic center in the molecule. It is susceptible to attack by strong nucleophiles. As discussed in the hydrolysis section, this is the site of attack by water or hydroxide ions.

The tetrahydrofuran ring can also exhibit electrophilic character, particularly if the ether oxygen is protonated or coordinated to a Lewis acid. This can facilitate ring-opening reactions via nucleophilic attack on one of the α-carbon atoms. researchgate.net

Catalytic Transformations and Derivatizations Involving the Compound

The functional groups in this compound provide several handles for catalytic transformations and derivatizations.

Derivatization of the Hydroxyl Group:

The secondary alcohol can be readily derivatized to form esters and ethers. Esterification can be achieved by reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) under acidic or basic catalysis. Etherification can be carried out, for example, by deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis). masterorganicchemistry.comlibretexts.org

Derivatization of the Amide Group:

While the amide bond is generally stable, the α-hydroxy amide moiety can undergo specific catalytic reactions. For instance, direct amination of α-hydroxy amides has been achieved using titanium tetrachloride (TiCl4) as a mediator, allowing for the substitution of the hydroxyl group with various amines. nih.gov This provides a route to α-amino amides.

Catalytic Hydrogenation:

The tetrahydrofuran ring is generally stable to catalytic hydrogenation under standard conditions. However, furan derivatives can be catalytically hydrogenated to tetrahydrofurans using catalysts such as palladium on carbon (Pd/C). google.commdpi.comorganic-chemistry.org While the tetrahydrofuran ring in the target molecule is already saturated, this methodology is relevant for the synthesis of such compounds.

Potential Catalytic Derivatizations

| Reaction Type | Functional Group | Catalyst/Reagent | Potential Product |

| Esterification | Secondary Alcohol | Carboxylic Acid / Acid Catalyst | Ester derivative |

| Etherification | Secondary Alcohol | Alkyl Halide / Base | Ether derivative |

| Direct Amination | α-Hydroxy Amide | Amine / TiCl4 | α-Amino amide derivative nih.gov |

Structure Activity Relationship Sar and Molecular Design Principles for 2 Hydroxy 2 Oxolan 3 Yl Acetamide Derivatives

Rational Design and Synthesis of Analogues with Targeted Structural Modifications

The rational design of analogues of 2-Hydroxy-2-(oxolan-3-yl)acetamide involves the systematic modification of its core structure to probe the chemical space and understand the key interactions with its biological target. The synthesis of these analogues can be achieved through various organic chemistry methodologies.

Modifications of the Acetamide (B32628) Moiety

The acetamide group (-C(O)NH₂) is a critical functional group that can participate in hydrogen bonding as both a donor and an acceptor. Modifications to this moiety can significantly impact the compound's binding affinity and physicochemical properties.

Key modifications can include:

N-Alkylation and N-Arylation: Introducing alkyl or aryl groups on the nitrogen atom can modulate lipophilicity and introduce steric bulk, which can enhance or disrupt binding interactions. For instance, substitution with small alkyl groups like methyl or ethyl can fine-tune solubility, while larger or cyclic groups may probe for additional hydrophobic pockets in a binding site.

Conversion to Esters and Carboxylic Acids: Hydrolysis of the amide to a carboxylic acid or conversion to an ester introduces different electronic and hydrogen bonding characteristics. A carboxylic acid, for example, would be negatively charged at physiological pH, potentially forming ionic interactions.

Replacement with Bioisosteres: The amide group can be replaced with other functional groups that have similar steric and electronic properties (bioisosteres), such as a sulfonamide or a reverse amide. This can improve metabolic stability or alter the hydrogen bonding pattern. For example, replacing the acetamide with a hydroxamic acid can introduce a metal-chelating function. nih.gov

The synthesis of these derivatives often starts from 2-hydroxy-2-(oxolan-3-yl)acetic acid, which can be coupled with various amines to form modified amides using standard peptide coupling reagents. nih.gov

Table 1: Hypothetical Modifications of the Acetamide Moiety and Their Rationale

| Modification Type | Example Derivative | Rationale for Synthesis |

| N-Alkylation | N-Methyl-2-hydroxy-2-(oxolan-3-yl)acetamide | Increase lipophilicity; probe for hydrophobic interactions. |

| N-Arylation | N-Phenyl-2-hydroxy-2-(oxolan-3-yl)acetamide | Introduce potential for π-π stacking interactions. |

| Amide to Acid | 2-Hydroxy-2-(oxolan-3-yl)acetic acid | Introduce a negative charge for potential ionic interactions. |

| Bioisosteric Replacement | 2-Hydroxy-2-(oxolan-3-yl)-N-sulfonylacetamide | Alter hydrogen bonding capacity and metabolic stability. |

Alterations and Substitutions on the Oxolane Ring

Potential modifications include:

Ring Size Variation: Expanding the ring to a tetrahydropyran (B127337) (6-membered) or contracting it to an oxetane (B1205548) (4-membered) ring can alter the bond angles and the spatial orientation of the substituents.

Introduction of Substituents: Adding substituents such as alkyl, halogen, or hydroxyl groups at various positions on the ring can explore additional binding pockets and influence the electronic nature of the ring oxygen. For example, fluorination can enhance metabolic stability and binding affinity through favorable electrostatic interactions.

The synthesis of substituted oxolane derivatives can be complex, often requiring multi-step sequences starting from commercially available chiral or achiral precursors. organic-chemistry.org

Table 2: Hypothetical Alterations on the Oxolane Ring and Their Rationale

| Modification Type | Example Derivative | Rationale for Synthesis |

| Ring Size Variation | 2-Hydroxy-2-(oxan-4-yl)acetamide | Alter spatial positioning of the acetamide and hydroxyl groups. |

| Ring Substitution | 2-Hydroxy-2-(4-fluorooxolan-3-yl)acetamide | Enhance metabolic stability and explore electronic interactions. |

| Heteroatom Substitution | 2-Hydroxy-2-(thiolan-3-yl)acetamide | Modify polarity and hydrogen bonding potential. |

Stereoisomeric and Positional Isomeric Analogues

The core structure of this compound contains at least two chiral centers: the carbon bearing the hydroxyl and acetamide groups, and the C3 position of the oxolane ring. This gives rise to multiple stereoisomers.

Stereoisomers: The absolute configuration at each chiral center can profoundly affect biological activity. It is common for only one enantiomer or diastereomer of a chiral drug to be active, as it will have the correct three-dimensional arrangement to bind to its target. The synthesis of single stereoisomers can be achieved through asymmetric synthesis or chiral resolution of a racemic mixture. researchgate.net

Positional Isomers: Moving the point of attachment of the hydroxyacetamide group from the 3-position to the 2-position of the oxolane ring would create a positional isomer, 2-Hydroxy-2-(oxolan-2-yl)acetamide. This would drastically change the molecule's shape and how it presents its functional groups for interaction.

Table 3: Examples of Stereoisomeric and Positional Isomeric Analogues

| Isomer Type | Example Derivative Name | Key Structural Difference |

| Stereoisomer | (2R,3S)-2-Hydroxy-2-(oxolan-3-yl)acetamide | Specific 3D arrangement of atoms. |

| Stereoisomer | (2S,3R)-2-Hydroxy-2-(oxolan-3-yl)acetamide | Different 3D arrangement of atoms. |

| Positional Isomer | 2-Hydroxy-2-(oxolan-2-yl)acetamide | Hydroxyacetamide group at the C2 position of the oxolane ring. |

Principles of Molecular Recognition and Binding Specificity

Molecular recognition governs the interaction between a ligand, such as a derivative of this compound, and its biological target, typically a protein or enzyme. The specificity of this binding is determined by the complementarity of their shapes and the nature of the intermolecular forces between them.

The key interactions for this compound derivatives would likely involve:

Hydrogen Bonding: The hydroxyl and acetamide groups are prime candidates for forming hydrogen bonds with amino acid residues in a binding pocket. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the acetamide has a donor (N-H) and an acceptor (C=O) site.

Hydrophobic Interactions: The carbon backbone of the oxolane ring and any alkyl substituents can engage in hydrophobic interactions with nonpolar residues of the target protein.

Dipole-Dipole Interactions: The ether oxygen of the oxolane ring introduces a dipole moment, which can interact with polar regions of the binding site.

Molecular modeling and docking studies can be employed to predict the binding modes of these analogues and to rationalize their observed activities, thereby guiding further design efforts. nih.govmdpi.com

Stereochemical Influences on Molecular Interactions and Reaction Pathways

Stereochemistry plays a paramount role in the biological activity of chiral molecules. Since biological targets like enzymes and receptors are themselves chiral, they can differentiate between the stereoisomers of a ligand.

Differential Binding Affinity: One enantiomer or diastereomer will typically fit better into the binding site, leading to a more stable complex and higher potency. The other stereoisomer may bind weakly or not at all. The different spatial arrangements of the hydroxyl and acetamide groups in the various stereoisomers of this compound would lead to distinct interaction patterns with a chiral binding site. researchgate.net

Influence on Metabolism: The enzymes responsible for drug metabolism are also chiral. As a result, different stereoisomers can be metabolized at different rates, leading to variations in their pharmacokinetic profiles and duration of action.

Stereospecific Reaction Pathways: In terms of synthesis, the stereochemistry of the starting materials and reagents can dictate the stereochemical outcome of a reaction. For example, the use of a chiral catalyst can favor the formation of one stereoisomer over another. researchgate.net

Exploration of Molecular Interactions and Biological Activity at a Mechanistic Level

Investigation of Enzyme-Ligand Interactions and Inhibition Mechanisms in Research Models

Target Identification and Validation in Biochemical and Cellular Systems

No studies have been identified that report the specific biochemical or cellular targets of 2-Hydroxy-2-(oxolan-3-yl)acetamide. Consequently, there is no information regarding the validation of any molecular targets for this compound.

Kinetic and Thermodynamic Characterization of Binding Events

Without identified biological targets, no kinetic or thermodynamic data for the binding of this compound to any protein or enzyme are available.

Receptor Binding Studies and Allosteric Modulation in Cellular Models

There is no published research on the interaction of this compound with any class of receptors. Therefore, data on its potential orthosteric or allosteric modulatory effects are absent from the scientific record.

Cellular Pathway Modulation and Signal Transduction Analysis in In Vitro Systems

The impact of this compound on intracellular signaling cascades and cellular pathways has not been investigated in any published in vitro studies.

Mechanistic Studies of Cell Line Responses (e.g., proliferation, differentiation, apoptosis in laboratory cell lines)

No research has been found that examines the effects of this compound on fundamental cellular processes such as proliferation, differentiation, or apoptosis in any laboratory cell lines.

Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) Mechanisms in Research Models (e.g., In Vitro Hepatic Microsomes, Non-Human In Vivo Models)

There are no available data from in vitro models, such as hepatic microsomes, or from non-human in vivo studies to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Membrane Permeability Studies (e.g., PAMPA, Caco-2)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to assess passive diffusion across an artificial lipid layer, mimicking the gastrointestinal barrier. nih.govfrontiersin.org This assay helps to classify compounds based on their intrinsic permeability.

The Caco-2 cell permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a barrier with morphological and functional similarities to the intestinal epithelium. nih.govresearchgate.net This model has the advantage of evaluating not only passive diffusion but also the contributions of active transport mechanisms and paracellular passage. nih.govresearchgate.net

A comparative analysis of permeability data from both PAMPA and Caco-2 assays can provide valuable insights. nih.govnih.gov A strong correlation between the two methods would suggest that passive diffusion is the primary mechanism of absorption for this compound. Conversely, a discrepancy in permeability values might indicate the involvement of active transport processes, either uptake or efflux. nih.gov

Interactive Data Table: Illustrative Permeability Data

Since no experimental data exists for this compound, the following table is a template illustrating how such data would be presented. The values are hypothetical and for demonstrative purposes only.

| Compound | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Predicted Absorption |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| High Permeability Control | > 10 | > 10 | High |

| Low Permeability Control | < 1 | < 1 | Low |

Metabolic Fate and Metabolite Identification

Understanding the metabolic fate of a compound is essential for evaluating its efficacy and potential for drug-drug interactions. In vitro and in vivo studies are conducted to identify the metabolic pathways and the resulting metabolites. These investigations typically involve incubating the compound with liver microsomes, hepatocytes, or other metabolically active systems.

The identification of metabolites is commonly achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This analytical approach allows for the separation and structural elucidation of metabolic products. Knowledge of the metabolic profile of this compound would be critical for predicting its clearance rate and potential for accumulation.

Interaction with Transport Proteins

Transport proteins, such as P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters, play a significant role in the absorption, distribution, and elimination of many compounds. mdpi.com These transporters can actively efflux substances from cells, thereby limiting their bioavailability and tissue penetration.

Assessing the interaction of this compound with these transport proteins would be crucial. This can be investigated using cell-based assays that overexpress specific transporters. A higher efflux ratio in transporter-expressing cells compared to control cells would indicate that the compound is a substrate for that transporter. Such findings would have important implications for its potential to overcome drug resistance and its interactions with co-administered drugs that are also transporter substrates or inhibitors. mdpi.com

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purification (HPLC, GC, SFC)

The separation and purification of 2-Hydroxy-2-(oxolan-3-yl)acetamide from reaction mixtures or biological matrices are crucial steps for its characterization and further use. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) represent powerful tools for achieving high-purity isolates of such compounds.

High-Performance Liquid Chromatography (HPLC): For a polar compound like this compound, which contains hydroxyl and amide functional groups, reversed-phase HPLC (RP-HPLC) would be a primary choice. A C18 or C8 stationary phase would likely be effective, using a mobile phase consisting of a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol. The inclusion of additives like formic acid or ammonium (B1175870) acetate (B1210297) could improve peak shape and ionization efficiency if coupled with mass spectrometry. Gradient elution, where the proportion of the organic solvent is increased over time, would be essential for separating the target compound from impurities with different polarities.

Gas Chromatography (GC): Direct analysis of this compound by GC may be challenging due to its polarity and relatively low volatility. The presence of the hydroxyl and amide groups can lead to peak tailing and poor thermal stability. Therefore, derivatization would likely be necessary prior to GC analysis. Silylation, for instance, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would convert the polar -OH and -NH groups into more volatile and thermally stable trimethylsilyl (B98337) ethers and amides, enabling efficient separation on a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).

Supercritical Fluid Chromatography (SFC): SFC offers a "green" alternative to normal-phase HPLC and can be advantageous for the purification of polar compounds. Using supercritical carbon dioxide as the primary mobile phase, modified with a small amount of a polar solvent like methanol, SFC can provide fast and efficient separations. Chiral SFC, employing a chiral stationary phase, would be the method of choice for separating the enantiomers of this compound, should it be synthesized as a racemic mixture.

Quantitative Analysis in Complex Research Matrices (e.g., LC-MS/MS, GC-MS in biological research samples)

The accurate quantification of this compound in complex matrices such as plasma, urine, or tissue homogenates is fundamental for pharmacokinetic and metabolism studies. Tandem mass spectrometry (MS/MS) coupled with chromatographic separation provides the selectivity and sensitivity required for such analyses.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis. sigmaaldrich.com An LC-MS/MS method for this compound would typically involve protein precipitation from the biological sample, followed by direct injection or solid-phase extraction (SPE) for further clean-up and concentration. The compound would be ionized using electrospray ionization (ESI) in positive or negative mode. Multiple Reaction Monitoring (MRM) would be employed for quantification, where a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes interference from matrix components. google.com

Gas Chromatography-Mass Spectrometry (GC-MS): Following the necessary derivatization as described for GC analysis, GC-MS can also be used for quantification. In this case, the mass spectrometer would operate in Selected Ion Monitoring (SIM) mode, where only a few characteristic ions of the derivatized analyte are monitored, providing high sensitivity and selectivity.

Method Development and Validation for High-Throughput Research Screening

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. Should this compound be a lead compound in a drug discovery program, developing a robust HTS assay would be a priority.

Method development would focus on minimizing sample preparation steps and analysis time. For LC-MS/MS-based HTS, this could involve simple protein precipitation followed by a fast gradient elution on a short HPLC column. The use of multiplexing systems, where multiple samples are analyzed in parallel, can significantly increase throughput. sigmaaldrich.com

Validation of the analytical method is critical to ensure the reliability of the screening data. According to regulatory guidelines, this would involve assessing the method's linearity, accuracy, precision, selectivity, and stability of the analyte in the biological matrix under various storage conditions.

Detection and Characterization of Metabolites in Research Samples

Understanding the metabolic fate of this compound is essential for evaluating its potential efficacy and safety. In vivo or in vitro (e.g., using liver microsomes) studies are conducted to identify potential metabolites.

The detection and structural elucidation of these metabolites heavily rely on high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (e.g., LC-QTOF or LC-Orbitrap). These instruments provide accurate mass measurements, which can be used to predict the elemental composition of the parent compound and its metabolites.

Common metabolic pathways for a compound like this compound could include:

Oxidation: Hydroxylation of the oxolane ring or further oxidation of the existing hydroxyl group.

Hydrolysis: Cleavage of the amide bond to yield 2-hydroxy-2-(oxolan-3-yl)acetic acid and ammonia.

Conjugation: Glucuronidation or sulfation of the hydroxyl group to increase water solubility and facilitate excretion.

Tandem mass spectrometry (MS/MS) fragmentation patterns of the parent drug are compared with those of potential metabolites to identify the site of metabolic modification. For instance, a mass shift corresponding to the addition of an oxygen atom (+16 Da) would indicate an oxidation event.

Future Research Directions and Potential Applications in Chemical Science

Development as a Chemical Probe for Investigating Biological Systems

The structure of 2-Hydroxy-2-(oxolan-3-yl)acetamide, featuring a hydroxyl group, an acetamide (B32628) moiety, and a tetrahydrofuran (B95107) (oxolane) ring, suggests its potential as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems. The diverse functional groups on this molecule could allow for interactions with biological targets such as enzymes or receptors.

Future research could focus on:

Target Identification: Screening this compound against various biological targets to identify specific binding partners.

Assay Development: Designing and optimizing assays to quantify the interaction between the compound and its biological targets.

Mechanism of Action Studies: Investigating how the compound modulates the function of its biological target at a molecular level.

While specific studies on this compound as a chemical probe are limited, research on similar acetamide derivatives has demonstrated their potential in targeting biological pathways. For instance, certain acetamide derivatives have been investigated as enzyme inhibitors. nih.gov

Utilization as a Building Block in Complex Chemical Synthesis

The functional groups present in this compound make it a potentially valuable building block for the synthesis of more complex molecules. The hydroxyl and acetamide groups can be chemically modified, and the oxolane ring provides a scaffold for creating diverse chemical structures.

Potential synthetic applications include:

Derivatization: The hydroxyl and amine functionalities can be readily modified to create a library of derivatives with varied physicochemical properties.

Ring-Opening Reactions: The oxolane ring could potentially undergo ring-opening reactions to yield linear structures with multiple functional groups.

Asymmetric Synthesis: The chiral center at the carbon bearing the hydroxyl group could be exploited in asymmetric synthesis to produce enantiomerically pure compounds.

The synthesis of various acetamide derivatives from different starting materials is a well-established area of organic chemistry, highlighting the versatility of this functional group in constructing complex molecular architectures. mdpi.comgoogle.com

Exploration in Materials Science and Polymer Chemistry

The bifunctional nature of this compound, with its hydroxyl and amide groups, suggests its potential use as a monomer in polymerization reactions. This could lead to the development of new polymers with unique properties.

Areas for future exploration include:

Polyester and Polyamide Synthesis: The hydroxyl and amide groups could participate in condensation polymerization to form polyesters and polyamides, respectively.

Functional Polymers: The oxolane ring could be retained as a pendant group on the polymer chain, imparting specific properties such as hydrophilicity or serving as a site for further functionalization.

Biodegradable Materials: The presence of ester and amide linkages in potential polymers could render them biodegradable, which is a desirable characteristic for many applications.

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery Research

Future research directions in this area could involve:

Property Prediction: Using ML models to predict various properties of this compound and its derivatives, such as solubility, reactivity, and biological activity. nih.gov

De Novo Design: Employing generative AI models to design novel molecules based on the this compound scaffold with optimized properties for specific applications.

Reaction Prediction: Utilizing AI to predict the outcomes of chemical reactions involving this compound, aiding in the design of efficient synthetic routes. scitechdaily.com

Interdisciplinary Research Opportunities in Organic and Biological Chemistry

The multifaceted nature of this compound provides a platform for interdisciplinary research bridging organic and biological chemistry. The synthesis of novel derivatives and the investigation of their biological activities are inherently linked endeavors.

Opportunities for interdisciplinary collaboration include:

Medicinal Chemistry: Synthesizing and testing derivatives of this compound for potential therapeutic applications, such as enzyme inhibitors or receptor modulators. nih.gov

Chemical Biology: Using the compound and its analogs as tools to study biological processes, such as signal transduction or metabolic pathways.

Biocatalysis: Exploring the use of enzymes to catalyze the synthesis or modification of this compound, offering a green and efficient alternative to traditional chemical methods.

While direct research on this compound is still emerging, the foundational principles of chemical science suggest a promising future for this compound in a variety of research and application areas. Further investigation is warranted to fully unlock its potential.

Q & A

Q. What experimental controls are critical in pharmacological studies to ensure reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.